4-(1-Aminoethyl)phenol

Chiral Synthesis β-Adrenergic Receptors Enantioselective Binding

4-(1-Aminoethyl)phenol (CAS 134855-87-1) is a chiral bifunctional building block—para-phenol plus 1-aminoethyl side chain. The chiral center enables enantioselective β-adrenergic ligand synthesis, impossible with achiral tyramine. Distinct pKa (10.20) and logD (-1.20) aid stereoelectronic drug absorption studies. Orthogonal amine/phenol reactivity for selective functionalization. ≥98% purity; store 0-8°C. For medicinal chemistry, asymmetric synthesis, and octopamine research.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 134855-87-1
Cat. No. B140669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Aminoethyl)phenol
CAS134855-87-1
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)O)N
InChIInChI=1S/C8H11NO/c1-6(9)7-2-4-8(10)5-3-7/h2-6,10H,9H2,1H3
InChIKeyCDQPLIAKRDYOCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Aminoethyl)phenol (CAS 134855-87-1) Baseline Characterization and Procurement Identity


4-(1-Aminoethyl)phenol (CAS 134855-87-1), also known as 1-(p-hydroxyphenyl)ethylamine, is a bifunctional organic compound (C8H11NO, MW 137.18) featuring a para-substituted phenol ring with a chiral 1-aminoethyl side chain [1]. As a primary amine and phenol, it serves as a versatile chiral building block and intermediate in pharmaceutical synthesis, particularly for β-adrenergic receptor ligands and other bioactive molecules . Its stereochemistry is critical: the compound exists as racemic (±), (R)-, and (S)-enantiomers, each with distinct reactivity and biological selectivity profiles .

Why 4-(1-Aminoethyl)phenol (CAS 134855-87-1) Cannot Be Substituted by Generic Analogs: A Scientific Rationale


Generic substitution of 4-(1-aminoethyl)phenol with structurally similar analogs such as tyramine (4-(2-aminoethyl)phenol) or octopamine (4-(2-amino-1-hydroxyethyl)phenol) is scientifically invalid due to fundamental differences in stereochemistry, physicochemical properties, and reactivity. Unlike the planar ethylamine chain in tyramine, the 1-aminoethyl substitution introduces a chiral center at the alpha-carbon, enabling enantioselective interactions with biological targets—a property entirely absent in achiral analogs [1]. Furthermore, the pKa of the amine group is altered by conformation-dependent electrostatic effects between the phenol and amine moieties, which vary significantly between 1-aminoethyl and 2-aminoethyl substituents [2]. These differences translate directly to altered logD, protein binding, and metabolic stability in downstream applications, meaning that even compounds with identical molecular formulas (tyramine: C8H11NO, CAS 51-67-2) cannot be interchanged without compromising assay reproducibility or synthetic yield .

4-(1-Aminoethyl)phenol (CAS 134855-87-1) Quantitative Differentiation Evidence vs. Closest Analogs


Chiral Selectivity: (R)- vs. (S)-4-(1-Aminoethyl)phenol Enantiomeric Differentiation in β-Adrenergic Ligand Synthesis

The enantiomers of 4-(1-aminoethyl)phenol exhibit distinct biological activity profiles: (R)-4-(1-aminoethyl)phenol (CAS 134855-88-2) is the direct precursor to (R)-octopamine, an endogenous neurotransmitter in invertebrates, whereas the (S)-enantiomer (CAS 221670-72-0) shows significantly reduced receptor affinity . This stereochemical specificity is critical for the synthesis of enantiopure β-adrenergic receptor agonists, where the (R)-form demonstrates high selectivity while the (S)-form or racemic mixture yields off-target effects . The racemic (±)-mixture (CAS 134855-87-1) is typically supplied at 97% purity but lacks this biological specificity .

Chiral Synthesis β-Adrenergic Receptors Enantioselective Binding

pKa and Ionization State Differentiation: 4-(1-Aminoethyl)phenol vs. 4-(2-Aminoethyl)phenol (Tyramine)

The substitution pattern directly influences acid-base behavior: 4-(1-aminoethyl)phenol has a predicted pKa of 10.20±0.26 for the phenol group, while the amine pKa is conformation-dependent due to electrostatic interactions between the charged amine and the phenol ring . In contrast, tyramine (4-(2-aminoethyl)phenol, CAS 51-67-2) exhibits a different pKa profile for its amine group because the longer ethyl spacer reduces intramolecular electrostatic effects [1]. This difference alters the compound's ionization state at physiological pH (7.4), impacting logD and membrane permeability—a critical factor in cell-based assays and in vivo studies .

Physicochemical Properties Drug Absorption LogD

Commercial Purity and Stability Profile: 4-(1-Aminoethyl)phenol vs. Common Vendor Specifications

Reputable vendors supply 4-(1-aminoethyl)phenol at ≥99% purity (TLC) for the racemate , with enantiopure forms (R)- and (S)- typically at 97% purity . This high purity is essential for reproducible synthesis of β-adrenergic ligands. Importantly, the compound requires storage at 0-8°C to prevent degradation, a stricter condition than for many phenolic amines . The hydrochloride salt (CAS 860767-47-1) offers enhanced stability for long-term storage, with a molecular weight of 173.64 g/mol [1]. Substituting with lower-purity generic amines or improperly stored material can introduce impurities that inhibit key synthetic steps.

Quality Control Purity Storage Stability

4-(1-Aminoethyl)phenol (CAS 134855-87-1) Optimal Research and Industrial Application Scenarios


Enantioselective Synthesis of β-Adrenergic Receptor Agonists and Antagonists

The chiral 1-aminoethyl side chain of 4-(1-aminoethyl)phenol is essential for constructing β-adrenergic ligands with high enantiomeric purity. As evidenced by its structural relationship to (R)-octopamine, the (R)-enantiomer serves as a direct precursor for synthesizing selective β-adrenergic agonists [1]. Researchers developing asymmetric syntheses for cardiovascular or respiratory therapeutics should prioritize this compound over achiral analogs like tyramine, which lack the requisite stereocenter for enantioselective target engagement [2].

Physicochemical Profiling and Permeability Studies in Drug Discovery

The compound's distinct pKa and logD profile, influenced by the 1-aminoethyl substitution, makes it a valuable tool for studying the impact of stereochemistry and intramolecular electrostatics on drug absorption. Specifically, its predicted pKa of 10.20 and ACD/LogD of -1.20 at pH 7.4 differ significantly from those of 2-aminoethyl analogs, providing a controlled system for investigating how small structural changes alter membrane permeability [1]. This is critical for medicinal chemists optimizing lead compounds for oral bioavailability [2].

High-Purity Chiral Building Block for Complex Molecule Synthesis

Commercial availability of 4-(1-aminoethyl)phenol at ≥99% purity (TLC) and with defined storage conditions (0-8°C) ensures its reliability as a building block for multi-step syntheses of complex molecules, including pharmaceutical intermediates and natural product analogs [1]. Its bifunctional nature (amine and phenol) allows for orthogonal protection and selective functionalization, a capability not possible with mono-functional analogs. The hydrochloride salt offers enhanced stability for long-term projects [2].

Biochemical Research into Aminergic Neurotransmitter Systems

The (R)-enantiomer of 4-(1-aminoethyl)phenol is the direct precursor to (R)-octopamine, a key neurotransmitter in invertebrates. This makes the compound—particularly its enantiopure forms—invaluable for studies investigating octopamine biosynthesis, receptor binding, and functional roles in model organisms like Drosophila and C. elegans [1]. The racemic mixture can be used as a starting material for chiral resolution studies or as a control in experiments assessing stereospecific biological effects [2].

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